molecular formula C23H24N4O2S B5316543 N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide

Cat. No.: B5316543
M. Wt: 420.5 g/mol
InChI Key: WKQGKHJLYNKWNV-UHFFFAOYSA-N
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Description

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-7-5-9-21(24-16)26-22(28)18-15-17(25-23(29)20-8-6-14-30-20)10-11-19(18)27-12-3-2-4-13-27/h5-11,14-15H,2-4,12-13H2,1H3,(H,25,29)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQGKHJLYNKWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 6-methylpyridin-2-amine with thiophene-2-carboxylic acid in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and a solvent like pyridine . The reaction is carried out at elevated temperatures (85-90°C) for a few hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes in cancer cells . The compound may also interact with bacterial cell membranes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a piperidine ring, and a pyridine ring

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